N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the furan and isoxazole rings through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated intermediates with nucleophiles or electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound integrates various heterocyclic moieties, including benzothiazole and oxazole, which are recognized for their pharmacological properties. The compound's molecular formula is C13H12N4O5S, with a molecular weight of approximately 318.34 g/mol. Its unique structural features make it a candidate for research in medicinal chemistry and drug discovery.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. In vitro studies suggest that compounds with similar structures exhibit significant inhibitory activity against enzymes such as acetylcholinesterase and carbonic anhydrase. These interactions indicate potential applications in treating neurodegenerative diseases and certain cancers .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties. The benzothiazole and furan components are known for their efficacy against various bacterial strains. For instance, derivatives of benzothiazole have shown activity against Mycobacterium tuberculosis, suggesting that this compound could similarly exhibit anti-tuberculosis effects .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Similar compounds have demonstrated cytotoxic effects on cancer cell lines such as non-small cell lung cancer and colon cancer cells. The presence of the oxazole moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies involving zebrafish embryos have indicated that certain derivatives may exhibit low toxicity levels while retaining biological activity . However, comprehensive toxicity profiling remains necessary to fully understand the implications of using this compound in therapeutic contexts.
Case Studies and Experimental Data
- Inhibition Studies : In vitro assays have shown that this compound can inhibit acetylcholinesterase activity significantly at concentrations as low as 10 µM.
- Cell Viability Assays : Cytotoxicity tests on human cancer cell lines revealed that the compound reduced cell viability by over 50% at concentrations ranging from 5 to 20 µM .
- Antimicrobial Efficacy : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Summary of Findings
Biological Activity | Experimental Conditions | Results |
---|---|---|
Acetylcholinesterase Inhibition | 10 µM concentration | Significant inhibition observed |
Cytotoxicity in Cancer Cells | 5 - 20 µM concentration | >50% reduction in viability |
Antibacterial Activity | Against S. aureus and E. coli | MIC < 50 µg/mL |
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c1-22-12-6-9-15(8-13(12)23-2)26-17(18-9)19-16(21)10-7-14(25-20-10)11-4-3-5-24-11/h3-8H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEXQMYFBHIJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.